Cas no 2411244-41-0 (3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one)
![3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one structure](https://ja.kuujia.com/scimg/cas/2411244-41-0x500.png)
3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one 化学的及び物理的性質
名前と識別子
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- 3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one
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- インチ: 1S/C17H12ClFO6S/c1-9-13(25-26(19,21)22)8-7-11-15(20)17(10(2)23-16(9)11)24-14-6-4-3-5-12(14)18/h3-8H,1-2H3
- InChIKey: NYWLBHBNNNOJLQ-UHFFFAOYSA-N
- ほほえんだ: C1(C)OC2=C(C)C(OS(F)(=O)=O)=CC=C2C(=O)C=1OC1=CC=CC=C1Cl
じっけんとくせい
- 密度みつど: 1.506±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 507.7±50.0 °C(Predicted)
3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604142-1.0g |
3-(2-chlorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl sulfurofluoridate |
2411244-41-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-oneに関する追加情報
Introduction to 3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one (CAS No. 2411244-41-0)
3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2411244-41-0, belongs to a class of molecules known for their potential biological activity and structural complexity. The intricate arrangement of functional groups within its molecular framework makes it a subject of intense study for researchers aiming to develop novel therapeutic agents.
The chemical structure of this compound features a benzopyranone core, which is a well-known scaffold in drug discovery due to its ability to interact with biological targets in various ways. Specifically, the presence of a 2-chlorophenoxy group at the 3-position and a 7-[(fluorosulfonyl)oxy] group at the 7-position introduces unique electronic and steric properties that can influence its biological activity. Additionally, the inclusion of 2,8-dimethyl substituents further modulates the compound's overall physicochemical properties, making it an intriguing candidate for further investigation.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of a fluorosulfonyl group in this molecule is particularly noteworthy, as it is known to enhance binding affinity and selectivity when interacting with biological targets. This feature has made such compounds valuable in the development of targeted therapies, particularly in oncology and anti-inflammatory applications.
The benzopyranone core itself has been extensively studied for its potential therapeutic effects. Various derivatives of this scaffold have shown promise in preclinical studies as inhibitors of enzymes and receptors involved in disease pathways. For instance, related compounds have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. The specific modifications present in 3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one may confer additional biological activities or enhance existing ones, making it a promising candidate for further exploration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. These tools allow for the rapid screening of large libraries of molecules to identify those with the highest potential for therapeutic efficacy. In the case of 3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one, computational studies have suggested that its structure may be capable of interacting with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.
The synthesis of this compound presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the desired framework. The ability to synthesize this compound with high purity and yield is crucial for its further development and application in medicinal chemistry.
Evaluation of the pharmacological properties of 3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one has been ongoing, with initial studies focusing on its interaction with cellular models relevant to disease pathways. Preliminary results have shown promising activity in modulating key signaling cascades associated with inflammation and cancer. These findings warrant further investigation into its potential as a lead compound for drug development.
The role of fluorine-containing compounds in modern medicine cannot be overstated. Their unique electronic properties make them valuable tools for enhancing drug efficacy and selectivity. The presence of multiple fluorine atoms or fluorinated groups can significantly alter a molecule's pharmacokinetic behavior, leading to improved bioavailability and reduced toxicity. In the context of 3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one, the fluorosulfonyl group is expected to play a critical role in determining its biological activity and therapeutic potential.
Ongoing research aims to explore the full spectrum of activities exhibited by this compound through both in vitro and in vivo studies. By leveraging advanced biochemical assays and animal models, researchers hope to elucidate the mechanisms by which this molecule exerts its effects on disease pathways. Such insights will be invaluable for guiding future drug design efforts and optimizing therapeutic strategies.
The development of novel pharmaceuticals is a complex process that requires careful consideration of multiple factors, including safety, efficacy, and pharmacokinetics. 3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one represents an exciting opportunity for researchers due to its unique structural features and promising preclinical data. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic approaches.
2411244-41-0 (3-(2-Chlorophenoxy)-7-[(fluorosulfonyl)oxy]-2,8-dimethyl-4H-1-benzopyran-4-one) 関連製品
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